molecular formula C13H14ClN B2878437 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile CAS No. 959582-31-1

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile

Cat. No.: B2878437
CAS No.: 959582-31-1
M. Wt: 219.71
InChI Key: LMLYKFFZJKETHE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile is a versatile small molecule scaffold used primarily in research and development. It is characterized by its molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . This compound is notable for its structural features, which include a cyclohexane ring substituted with a 3-chlorophenyl group and a carbonitrile group.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with 3-chlorobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-chlorophenyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYKFFZJKETHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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